Tetrahydrofolic acid

概要

説明

テトラヒドロ葉酸は、葉酸の誘導体であり、さまざまな生物学的プロセスにおいて重要な役割を果たします。 これは、アミノ酸と核酸の合成に関与する補酵素であり、DNA複製と細胞分裂に不可欠です 。 テトラヒドロ葉酸は、重要な生体分子の形成に不可欠な単一炭素基の担体として機能します .

準備方法

合成経路と反応条件: テトラヒドロ葉酸は、葉酸の還元によって合成することができます。一方法は、水中で硝酸鉛(Pb(NO3)2)を触媒として用いた水素化ホウ素カリウム(KBH4)を用いる方法です。 反応は、30°Cの最適温度で4時間行われ、触媒量は硝酸鉛0.1グラム、モル比は4:1(水素化ホウ素カリウムと葉酸)です 。 別な方法では、連続フローシステム中でラネーニッケルを触媒として用いて葉酸を触媒的に水素化し、高い転化率と選択性を達成します .

工業的生産方法: テトラヒドロ葉酸の工業的生産は、通常、葉酸の触媒的加水素化を含みます。このプロセスは、入手しやすい試薬を使用し、コスト効率が高いです。 ラネーニッケルを触媒とした連続フロー技術は、その効率性と高収率のために、大規模生産に適しています .

化学反応の分析

反応の種類: テトラヒドロ葉酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これは、5,10-メチレンテトラヒドロ葉酸、5-メチルテトラヒドロ葉酸、10-ホルミルテトラヒドロ葉酸などのさまざまな誘導体に変換することができます .

一般的な試薬と条件: テトラヒドロ葉酸の反応で使用される一般的な試薬には、テトラヒドロ葉酸と反応して5,10-メチレンテトラヒドロ葉酸を形成するホルムアルデヒドが含まれます 。反応条件は、通常、穏やかな温度と特定の酵素または触媒の存在を伴います。

形成される主な生成物: テトラヒドロ葉酸の反応から形成される主な生成物には、DNA合成に不可欠な5,10-メチレンテトラヒドロ葉酸と、ホモシステインのメチル化をメチオニンに変換する役割を果たす5-メチルテトラヒドロ葉酸が含まれます .

科学研究への応用

テトラヒドロ葉酸は、化学、生物学、医学、産業において、数多くの科学研究への応用があります。 化学において、これは、単一炭素基の転移を含むさまざまな酵素反応における補酵素として使用されます 。 生物学において、これは、ヌクレオチドとアミノ酸の合成に不可欠であり、細胞分裂と成長に不可欠です 。 医学において、テトラヒドロ葉酸は、巨赤芽球性貧血などの病状の治療に使用され、妊娠中の神経管欠損症の予防にも関与しています 。 産業において、これは、食品添加物や医薬品製造に使用されています .

科学的研究の応用

Tetrahydrofolic acid (THFA), also known as tetrahydrofolate, is a derivative of folic acid and the biologically active form of folate found in serum . It functions as a crucial coenzyme in various biochemical reactions, particularly in the synthesis of amino acids and nucleic acids . THFA plays a vital role as a carrier molecule for single-carbon moieties, such as methyl, methylene, methenyl, formyl, or formimino groups, which are essential for DNA synthesis .

Research Findings

Research has explored the effects of folic acid and its metabolite, 5-methyl-tetrahydrofolic acid (5-MTHF), on vascular function . Intravenous infusion of 5-MTHF has been shown to improve nitric oxide bioavailability, enhance endothelial nitric oxide synthase (eNOS) coupling, and reduce vascular superoxide in blood vessels .

Studies have also investigated the impact of unmetabolized folic acid (UFA) and 5-methyl-tetrahydrofolate (mF) on colorectal adenoma risk . While no overall association was found between plasma mF or UFA and adenoma risk, later follow-up showed a positive association between plasma mF and high-risk findings such as advanced or multiple adenomas .

Potential therapeutic applications

- Antibacterial compounds Because bacteria produce this compound via dihydropteroate and humans do not have the enzymes to do this, molecules that shut down these enzymes are effective antibacterial compounds . Sulfonamide antibiotics competitively bind to dihydropteroate synthetase, which prevents the binding of 4-aminobenzoic acid (PABA), a precursor .

- CRE treatment Trimethoprim-sulfamethoxazole inhibits the production of this compound and can be used to treat CRE (carbapenem-resistant enterobacteriaceae) .

作用機序

テトラヒドロ葉酸は、単一炭素基の転移を含む反応における補酵素として作用することで効果を発揮します。 これは、受容体媒介エンドサイトーシスによって細胞に輸送され、プリンとチミジル酸核酸の合成、アミノ酸の相互変換、転移リボ核酸のメチル化、ギ酸の生成と使用に関与しています 。 分子標的には、セリンヒドロキシメチルトランスフェラーゼやメチオニンシンターゼなどの酵素が含まれます .

類似化合物との比較

テトラヒドロ葉酸は、単一炭素基の担体としての役割により、他の葉酸誘導体とは異なります。 類似の化合物には、テトラヒドロ葉酸の前駆体であるジヒドロ葉酸と、ホモシステインのメチル化に関与する活性型である5-メチルテトラヒドロ葉酸があります 。 テトラヒドロ葉酸は、DNA合成と細胞分裂に不可欠な、幅広い生化学反応に関与できる点が特徴です .

生物活性

Tetrahydrofolic acid (THFA), the active form of folate, plays a critical role in various biological processes, particularly in nucleic acid and amino acid synthesis. This article provides a comprehensive overview of its biological activities, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of this compound

Tetrahydrofolate is synthesized from dietary folate and is essential for several biochemical reactions. It serves as a coenzyme in the transfer of one-carbon units, which are vital for the synthesis of nucleotides and amino acids. The primary functions of THFA include:

- Nucleotide Synthesis : THFA is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.

- Amino Acid Metabolism : It participates in the interconversion of amino acids, particularly in the conversion of homocysteine to methionine.

- Methylation Reactions : THFA is involved in methylation processes that regulate gene expression and DNA repair.

THFA functions through various enzymatic pathways:

- Cofactor Role : It acts as a cofactor for enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS), facilitating the transfer of methyl groups necessary for methionine synthesis from homocysteine .

- Transport Mechanism : THFA is transported into cells via receptor-mediated endocytosis, ensuring its availability for cellular processes .

- Enzymatic Interconversion : It undergoes transformations into various derivatives (e.g., 5,10-methylene-THF) that are differentially required for nucleotide and amino acid biosynthesis .

Case Studies

- Pernicious Anemia : A study involving a 4-year-old boy with pernicious anemia demonstrated that treatment with vitamin B12 normalized urinary metabolites derived from THFA after initial deficiency symptoms were observed. This underscores the interrelationship between vitamin B12 and folate metabolism .

- Pregnancy : Research assessing folic acid supplementation among pregnant women revealed that while awareness was low, those taking supplements showed no significant difference in serum levels of THFA compared to non-supplement users. This indicates potential gaps in dietary intake during pregnancy that could affect fetal development .

Research Findings

- A study on colorectal adenomas indicated that high levels of unmetabolized folic acid correlated with increased risks of adenoma formation, suggesting that while THFA is beneficial, excessive supplementation may have adverse effects .

- Another investigation highlighted how tetrahydrofolate levels can influence homocysteine concentrations, which are linked to cardiovascular health and neural tube defects during pregnancy .

Table 1: Functions and Mechanisms of this compound

| Function | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Nucleotide Synthesis | Acts as a coenzyme in nucleotide biosynthesis | Essential for DNA/RNA synthesis |

| Amino Acid Interconversion | Facilitates conversion of homocysteine to methionine | Important for protein synthesis |

| Methylation | Involved in methylation reactions | Regulates gene expression |

特性

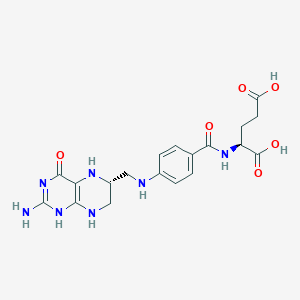

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897520 | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Tetrahydrofolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. | |

| Record name | Tetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

135-16-0 | |

| Record name | Tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ZWB253H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。